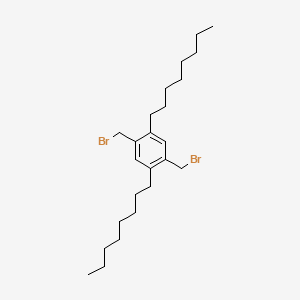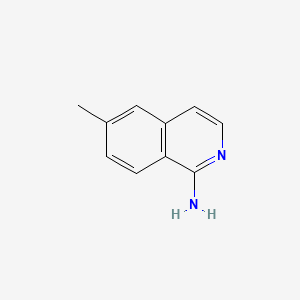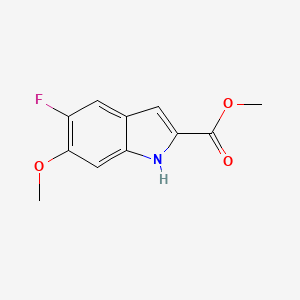
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C11H10FNO3 . It has an average mass of 223.200 Da and a monoisotopic mass of 223.064468 Da .
Synthesis Analysis
The synthesis of indole derivatives, such as “Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate”, has been a subject of interest in various research studies . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used in the treatment of various disorders in the human body and have attracted increasing attention in recent years .Molecular Structure Analysis
The molecular structure of “Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate” consists of 11 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be found in databases like ChemSpider .Chemical Reactions Analysis
Indole derivatives, including “Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These properties have led to the synthesis of a variety of indole derivatives for screening different pharmacological activities .Physical And Chemical Properties Analysis
“Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate” is a crystalline compound with a molecular weight of 223.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
-
Pharmaceutical Research
- Summary of Application : Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
- Methods of Application : The specific methods of application vary depending on the type of disorder being treated. In general, these compounds are synthesized in a laboratory and then tested for their biological activity .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
-
Synthesis of Alkaloids
- Summary of Application : Indole derivatives are used in the synthesis of selected alkaloids .
- Methods of Application : The specific methods of synthesis vary depending on the type of alkaloid being produced. In general, these compounds are synthesized in a laboratory and then used as building blocks in the creation of more complex molecules .
- Results or Outcomes : The synthesis of these alkaloids can lead to the production of biologically active compounds with potential therapeutic applications .
-
Anti-inflammatory Research
- Summary of Application : Certain indole derivatives, such as indomethacin analogs, have been synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .
- Methods of Application : These compounds are synthesized in a laboratory and then tested for their anti-inflammatory activity .
- Results or Outcomes : The specific results or outcomes of this research are not provided in the source .
-
Antiviral Research
- Summary of Application : Certain indole derivatives have been prepared and reported as antiviral agents .
- Methods of Application : These compounds are synthesized in a laboratory and then tested for their antiviral activity .
- Results or Outcomes : For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Inhibitor of Botulinum Neurotoxin
- Summary of Application : Indole derivatives have been used as inhibitors of botulinum neurotoxin .
- Methods of Application : These compounds are synthesized in a laboratory and then tested for their inhibitory activity .
- Results or Outcomes : The specific results or outcomes of this research are not provided in the source .
-
Synthesis of Alkaloids
- Summary of Application : Indole derivatives are used as reactants for the synthesis of selected alkaloids .
- Methods of Application : These compounds are synthesized in a laboratory and then used as building blocks in the creation of more complex molecules .
- Results or Outcomes : The synthesis of these alkaloids can lead to the production of biologically active compounds with potential therapeutic applications .
-
Anticancer Immunomodulators
- Summary of Application : Certain indole derivatives, such as pyridyl-ethenyl-indoles, have been reported as potential anticancer immunomodulators .
- Methods of Application : These compounds are synthesized in a laboratory and then tested for their anticancer activity .
- Results or Outcomes : The specific results or outcomes of this research are not provided in the source .
-
Inhibitors of Hepatitis C Virus NS5B Polymerase
- Summary of Application : Indole derivatives have been used as inhibitors of hepatitis C virus NS5B polymerase .
- Methods of Application : These compounds are synthesized in a laboratory and then tested for their inhibitory activity .
- Results or Outcomes : The specific results or outcomes of this research are not provided in the source .
-
Inhibitors with Histamine H1-Blocking Activity
- Summary of Application : Indole derivatives have been used as inhibitors with histamine H1-blocking activity .
- Methods of Application : These compounds are synthesized in a laboratory and then tested for their inhibitory activity .
- Results or Outcomes : The specific results or outcomes of this research are not provided in the source .
Orientations Futures
The future directions for “Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate” and other indole derivatives involve exploring their diverse biological activities for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of ongoing research .
Propriétés
IUPAC Name |
methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-15-10-5-8-6(3-7(10)12)4-9(13-8)11(14)16-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMIPARPMLHREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598667 | |
| Record name | Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
CAS RN |
136818-64-9 | |
| Record name | Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



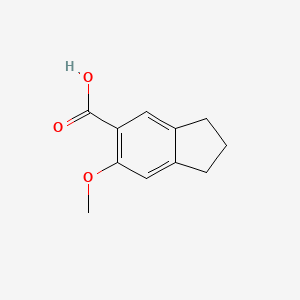
![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)
![3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid](/img/structure/B1612038.png)
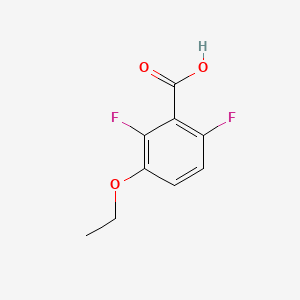
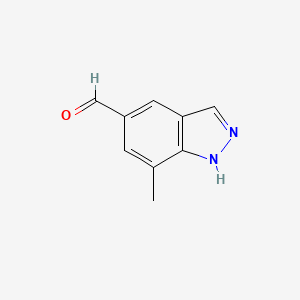
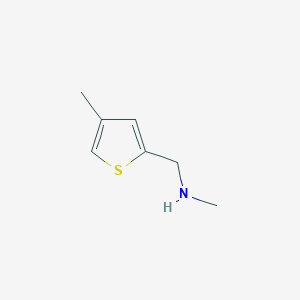
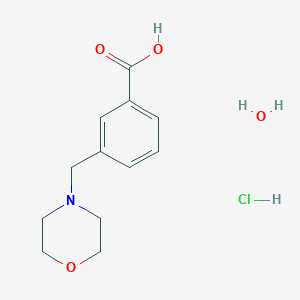
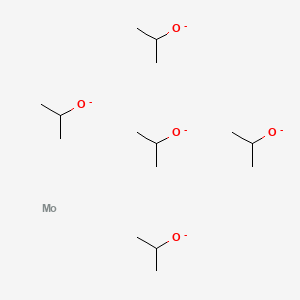
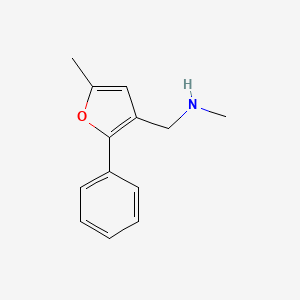
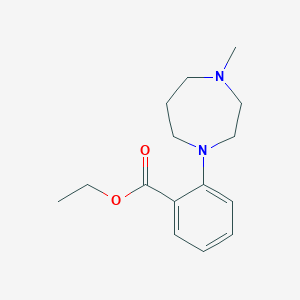
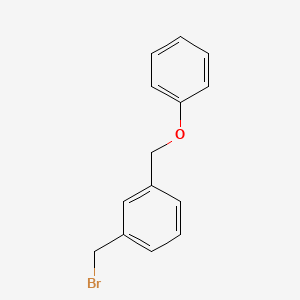
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1612053.png)
